molecular formula C20H25N5O B2514547 Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1208741-06-3

Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2514547
CAS No.: 1208741-06-3
M. Wt: 351.454
InChI Key: CYELGSLWVPZSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a phenyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with a piperidine group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can reduce any double bonds or nitro groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of piperidine, pyrimidine, and piperazine rings makes it a versatile scaffold for drug development.

Properties

IUPAC Name

phenyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-20(17-7-3-1-4-8-17)25-13-11-24(12-14-25)19-15-18(21-16-22-19)23-9-5-2-6-10-23/h1,3-4,7-8,15-16H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYELGSLWVPZSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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